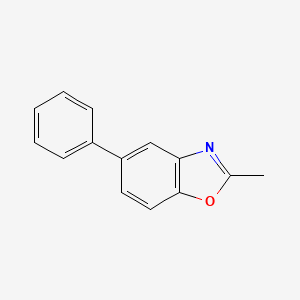

2-Methyl-5-phenylbenzoxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-phenyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-10-15-13-9-12(7-8-14(13)16-10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZDPBVCBBQQRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6069531 | |

| Record name | Benzoxazole, 2-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61931-68-8 | |

| Record name | 2-Methyl-5-phenylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61931-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole, 2-methyl-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061931688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2-methyl-5-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoxazole, 2-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-phenylbenzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-5-phenylbenzoxazole: Properties, Synthesis, and Applications

Introduction: Unveiling a Versatile Heterocycle

In the vast landscape of heterocyclic chemistry, the benzoxazole scaffold stands out as a privileged structure, forming the core of numerous functional materials and biologically active compounds. Among its many derivatives, 2-Methyl-5-phenylbenzoxazole emerges as a compound of significant interest to researchers in materials science and drug discovery. Its unique combination of a rigid, planar structure, a reactive methyl group, and a phenyl substituent gives rise to a compelling profile of photophysical and chemical properties.

This technical guide provides an in-depth exploration of this compound, moving beyond a simple datasheet to offer insights into its synthesis, characterization, and the scientific principles underpinning its diverse applications. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.

Core Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of any scientific investigation. This compound is identified by the CAS Number 61931-68-8 .[1][2][3][4] Its structural and core physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 61931-68-8 | [1][2] |

| Molecular Formula | C₁₄H₁₁NO | [1] |

| Molecular Weight | 209.25 g/mol | [1] |

| Appearance | White to light yellow/orange crystalline powder | [1] |

| Melting Point | 60-66 °C | [1] |

| Boiling Point | 158 °C @ 2 mmHg | [1] |

| Purity (Typical) | ≥97% to >98% (HPLC) | [1] |

| SMILES String | Cc1nc2cc(ccc2o1)-c3ccccc3 | |

| InChI Key | CHZDPBVCBBQQRP-UHFFFAOYSA-N |

The molecule's structure, featuring a fused bicyclic benzoxazole system with a methyl group at the 2-position and a phenyl group at the 5-position, is key to its functionality. The extended π-conjugation across the phenyl and benzoxazole rings is the primary determinant of its notable fluorescent properties.

Synthesis of the Benzoxazole Core: Methodologies and Mechanistic Insights

The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry, typically involving the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid equivalent. For this compound, the key precursors are 4-amino-[1,1'-biphenyl]-3-ol and an acetylating agent.

A prevalent and reliable method is the Phillips condensation, which involves the reaction of a 2-aminophenol with a carboxylic acid or its derivative under dehydrating conditions. An alternative, often higher-yielding approach, involves condensation with an aldehyde followed by oxidative cyclization.

Experimental Protocol: Representative Synthesis

This protocol is adapted from established methods for benzoxazole synthesis, such as the condensation of 2-aminophenols with aldehydes.[5]

Objective: To synthesize this compound from 4-amino-[1,1'-biphenyl]-3-ol.

Materials:

-

4-Amino-[1,1'-biphenyl]-3-ol

-

Acetic Anhydride or Acetyl Chloride

-

Polyphosphoric Acid (PPA) or Eaton's Reagent

-

Toluene

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1 equivalent of 4-amino-[1,1'-biphenyl]-3-ol.

-

Condensation: Add an excess of acetic anhydride (approx. 3-5 equivalents) to the flask.

-

Cyclization: Slowly add Polyphosphoric Acid (PPA) to the stirred mixture. Rationale: PPA serves as both a catalyst and a dehydrating agent, facilitating the intramolecular cyclization of the intermediate acetamide to form the oxazole ring.

-

Heating: Heat the reaction mixture to 130-150 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture carefully onto crushed ice.

-

Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. A precipitate should form.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter to remove the drying agent.

-

Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent such as ethanol to yield the pure this compound as a crystalline solid.

The diagram below illustrates the generalized workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization

Characterization is critical for confirming the identity and purity of the synthesized compound. The AIST Spectral Database (SDBS) lists an entry for this molecule (SDBS No. 4906), indicating the availability of comprehensive spectral data. Based on its structure and data from analogous compounds, the following spectral features are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly characteristic. The methyl protons (at C2) should appear as a sharp singlet in the upfield region, typically around 2.6 ppm. The aromatic region (approx. 7.0-8.0 ppm) will show a complex series of multiplets corresponding to the protons on the benzoxazole ring system and the C5-phenyl substituent.

-

¹³C NMR: The carbon spectrum will confirm the presence of 14 unique carbon environments. The methyl carbon should appear upfield (~14-15 ppm). The quaternary carbon of the C=N bond in the oxazole ring (C2) will be significantly downfield, expected around 163-165 ppm. Aromatic carbons will resonate in the typical 110-150 ppm range.

Infrared (IR) Spectroscopy

The FT-IR spectrum provides key information about the functional groups present.

-

C=N Stretch: A strong, characteristic absorption band is expected in the region of 1610-1650 cm⁻¹, corresponding to the C=N stretching vibration of the oxazole ring.

-

C-O-C Stretch: The C-O-C ether linkage within the oxazole ring typically shows strong bands in the 1240-1270 cm⁻¹ (asymmetric) and 1020-1080 cm⁻¹ (symmetric) regions.

-

Aromatic C-H Stretch: A series of sharp bands will appear above 3000 cm⁻¹.

-

Aromatic C=C Bending: Multiple bands in the 1450-1600 cm⁻¹ region will confirm the aromatic systems.

UV-Visible and Fluorescence Spectroscopy

The extended conjugation of this compound makes it a potent fluorophore.

-

UV-Vis Absorption: The molecule is expected to exhibit strong UV absorption, with a λ_max typically in the range of 300-340 nm, corresponding to π-π* electronic transitions.

-

Fluorescence Emission: Upon excitation, it displays strong fluorescence.[1] While specific data for this exact compound is proprietary, related 2-phenylbenzoxazole derivatives show emission maxima in the blue region of the visible spectrum (approx. 360-450 nm), making them valuable as blue emitters.[6]

Key Applications and Fields of Research

The unique properties of this compound have positioned it as a valuable compound in several high-technology and research fields.

Materials Science: Organic Light-Emitting Diodes (OLEDs)

The high fluorescence quantum yield, thermal stability, and blue emission profile make this compound an excellent candidate for use in OLEDs.[1] In an OLED device, molecules like this can function as the emissive layer (dopant or host) where the recombination of electrons and holes leads to the generation of light. Its structural rigidity helps minimize non-radiative decay pathways, enhancing emission efficiency.

Biomedical and Pharmaceutical Research

The benzoxazole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.

-

Fluorescent Probe/Dye: Its intrinsic fluorescence allows it to be used in biological imaging to visualize cellular structures and processes with high clarity.[1]

-

Drug Development Scaffold: The core structure serves as a valuable intermediate for synthesizing more complex pharmaceutical agents.[1] Studies on derivatives have shown potent biological activities, including:

-

Antimicrobial Activity: Certain 2-phenylbenzoxazole derivatives exhibit a broad spectrum of antibacterial and antifungal properties.[7]

-

Tyrosinase Inhibition: Derivatives of 2-phenyl-5-methylbenzoxazole have been investigated as potent inhibitors of tyrosinase, the key enzyme in melanin biosynthesis, suggesting applications as skin-lightening agents.[1]

-

Anticancer Activity: The benzoxazole moiety is found in various compounds investigated for their antiproliferative effects.

-

The diagram below illustrates the role of a 2-phenylbenzoxazole derivative as a tyrosinase inhibitor, a key mechanism for its application in dermatology.

Polymer Science and Analytical Chemistry

The compound's stability also lends it to applications as a stabilizer in polymer formulations, enhancing material durability.[1] In analytical chemistry, its consistent fluorescent response can be employed in methods for detecting and quantifying other analytes.[1]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified as acutely toxic and an irritant.

-

Hazard Statements:

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses/face shield, and a lab coat.

-

Use in a well-ventilated area or a chemical fume hood.

-

Avoid ingestion, inhalation, and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a versatile building block with immediate applications in materials science and a promising scaffold for future innovations in medicine. Its robust synthesis, well-defined properties, and potent fluorescence make it a subject of ongoing interest. Future research will likely focus on fine-tuning its electronic properties for next-generation OLEDs, expanding the library of its biologically active derivatives, and harnessing its unique structure for the development of novel chemical sensors and smart materials. As analytical and synthetic techniques continue to advance, the full potential of this powerful heterocycle is only beginning to be realized.

References

An In-depth Technical Guide to the Spectral Data of 2-Methyl-5-phenylbenzoxazole

This technical guide provides a comprehensive analysis of the spectral data for 2-methyl-5-phenylbenzoxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. The causality behind experimental observations and protocols is emphasized to provide a practical and thorough understanding of its structural elucidation.

Introduction to this compound

Benzoxazole derivatives are a prominent class of heterocyclic compounds, widely recognized for their diverse pharmacological activities. The fusion of a benzene ring with an oxazole ring forms the core benzoxazole scaffold, which is present in numerous compounds with applications ranging from pharmaceuticals to fluorescent dyes. This compound, with its specific substitution pattern, presents a unique electronic and structural profile that influences its chemical behavior and spectroscopic properties. A thorough understanding of its spectral signature is paramount for its identification, characterization, and the development of novel applications.

The structure and numbering convention for this compound is illustrated below. This convention is crucial for the accurate assignment of spectral signals.

Caption: Molecular structure and atom numbering of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the cyclocondensation of 2-amino-4-methylphenol with a benzoic acid derivative. A common and direct route involves the reaction of 2-amino-4-methylphenol with benzaldehyde in the presence of an oxidizing agent or catalyst.[1]

General Synthetic Protocol

A variety of methods can be employed for the synthesis of 2-substituted benzoxazoles. One established method involves the reaction of a 2-aminophenol with a tertiary amide in the presence of triflic anhydride (Tf₂O) and 2-fluoropyridine.[2] While this provides a general strategy, a more direct approach for this compound is the condensation of 2-amino-4-methylphenol with benzaldehyde.[1]

Experimental Protocol: Synthesis via Condensation

-

To a solution of 2-amino-4-methylphenol (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add benzaldehyde (1.1 eq).

-

Add a catalytic amount of an acid or a base, or an oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), to facilitate the cyclization and subsequent oxidation.[3]

-

The reaction mixture is typically heated to reflux for several hours until completion, which can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by precipitation or extraction.

-

The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectral data for this compound, based on the analysis of structurally similar compounds.[4][5][6][7]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the methyl protons and the aromatic protons of both the benzoxazole and phenyl rings. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Spectral Data (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C2-CH₃ | ~2.6 | s |

| Aromatic-H (Benzoxazole Ring) | ~7.2 - 7.8 | m |

| Aromatic-H (Phenyl Ring) | ~7.3 - 7.6 | m |

Interpretation:

-

Methyl Protons (C2-CH₃): A singlet peak is anticipated around 2.6 ppm, which is a characteristic chemical shift for a methyl group attached to an sp²-hybridized carbon in a heterocyclic ring.[7]

-

Aromatic Protons: The protons on the benzoxazole and phenyl rings will appear as a complex multiplet in the aromatic region (approximately 7.2-7.8 ppm). The specific chemical shifts and coupling patterns will depend on the substitution pattern and the electronic effects of the methyl and phenyl groups. For instance, in 2,5-dimethylbenzo[d]oxazole, the aromatic protons appear between 7.07 and 7.42 ppm.[4] The phenyl group at the 5-position will influence the chemical shifts of the adjacent protons on the benzoxazole ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound are based on data from related benzoxazole derivatives.[4][5]

Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2-C H₃ | ~14-15 |

| C2 | ~163-164 |

| C3a | ~150-151 |

| C4 | ~110-125 |

| C5 | ~130-140 |

| C6 | ~110-125 |

| C7 | ~110-125 |

| C7a | ~141-142 |

| Phenyl C1' | ~135-140 |

| Phenyl C2', C6' | ~127-129 |

| Phenyl C3', C5' | ~128-130 |

| Phenyl C4' | ~129-131 |

Interpretation:

-

C2 Carbon: The carbon atom at the 2-position, being part of the C=N bond within the oxazole ring, is expected to resonate significantly downfield, in the range of 163-164 ppm.[4]

-

Quaternary Carbons: The quaternary carbons of the benzoxazole ring (C3a, C5, and C7a) will also exhibit distinct chemical shifts, typically between 130 and 151 ppm.

-

Aromatic Carbons: The remaining aromatic carbons of both the benzoxazole and phenyl rings will appear in the typical aromatic region of 110-140 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=N, C-O-C, and aromatic C-H and C=C bonds.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Stretch (Oxazole Ring) | 1630 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O-C Stretch (Oxazole Ring) | 1230 - 1250 |

Interpretation:

-

C=N Stretch: A key diagnostic peak for the benzoxazole ring system is the C=N stretching vibration, which is expected to appear in the region of 1630-1650 cm⁻¹. For 2-[(E)-2-phenylethenyl]-1,3-benzoxazole, this peak is observed at 1642 cm⁻¹.[8]

-

C-O-C Stretch: The stretching vibration of the C-O-C ether linkage within the oxazole ring typically gives rise to a strong absorption band around 1230-1250 cm⁻¹.[8]

-

Aromatic C=C and C-H Stretches: The presence of the two aromatic rings will be confirmed by multiple absorption bands in the 1450-1600 cm⁻¹ region due to C=C stretching vibrations, and weaker bands above 3000 cm⁻¹ corresponding to aromatic C-H stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electron ionization (EI) is a common technique used for this purpose.

Predicted Fragmentation Pathway:

The molecular ion peak ([M]⁺) for this compound is expected at m/z 209, corresponding to its molecular weight. The fragmentation pattern is likely to involve the characteristic cleavage of the benzoxazole ring and the loss of small, stable neutral molecules.

-

Molecular Ion: [C₁₄H₁₁NO]⁺, m/z = 209

-

Key Fragments:

-

Loss of a hydrogen radical to form [M-H]⁺ at m/z 208.

-

Loss of a methyl radical from the 2-position to give a fragment at m/z 194.

-

Cleavage of the benzoxazole ring, potentially leading to the loss of CO (28 Da) or HCN (27 Da). The mass spectrum of 2-methylbenzoxazole shows a base peak at m/z 133 (the molecular ion) and significant fragments at m/z 105 (loss of CO) and m/z 92.[9] A similar pattern can be expected for this compound, with the phenyl substituent influencing the relative abundance of the fragments.

-

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

References

- 1. 5-Methyl-2-phenylbenzoxazole | 7420-86-2 | Benchchem [benchchem.com]

- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides | MDPI [mdpi.com]

- 3. 2-Phenyl-5-methylbenzoxazole | C14H11NO | CID 81919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 2-Methylbenzoxazole(95-21-6) 1H NMR spectrum [chemicalbook.com]

- 8. Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-Substituted-ethenyl]-1,3-benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzoxazole, 2-methyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Solubility of 2-Methyl-5-phenylbenzoxazole in Organic Solvents

Introduction

2-Methyl-5-phenylbenzoxazole is a heterocyclic compound of significant interest in materials science and pharmaceutical development. Its applications often hinge on its solution-phase behavior, making a thorough understanding of its solubility in various organic solvents a critical parameter for researchers, scientists, and drug development professionals.[1] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, empowering the user with the foundational knowledge and methodologies to effectively work with this compound.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility. These properties dictate the intermolecular forces at play between the solute and potential solvents.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO | [1][2][3] |

| Molecular Weight | 209.25 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 60-66 °C | [1] |

| Structure | A benzoxazole core with a methyl group at the 2-position and a phenyl group at the 5-position. |

The structure of this compound, with its largely aromatic and nonpolar phenyl and benzoxazole rings, suggests that it will be more soluble in organic solvents than in polar solvents like water. The presence of a nitrogen and an oxygen atom in the benzoxazole ring introduces some polarity, but the overall character of the molecule is dominated by its nonpolar regions.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution. For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

For this compound, we can anticipate the following:

-

Polar Solvents (e.g., water, methanol): Solubility is expected to be low. While the nitrogen and oxygen atoms can participate in dipole-dipole interactions and potentially weak hydrogen bonding, the large nonpolar surface area of the phenyl and benzoxazole rings will hinder solvation by highly polar, hydrogen-bonding solvents.

-

Nonpolar Solvents (e.g., toluene, hexane): Solubility is likely to be moderate to good. The nonpolar aromatic rings of the solute will interact favorably with nonpolar solvents through van der Waals forces.

-

Intermediate Polarity Solvents (e.g., acetone, ethyl acetate, dichloromethane): These solvents often provide the best balance of polarity to interact with the polar features of the benzoxazole ring and nonpolar character to solvate the aromatic portions of the molecule. Therefore, good solubility is generally expected in these solvents.

Experimental Determination of Solubility

Given the lack of extensive published quantitative solubility data for this compound, this section provides detailed protocols for its experimental determination.

Qualitative Solubility Assessment

A rapid, preliminary assessment of solubility can be invaluable for solvent screening.

Protocol:

-

To a small test tube, add approximately 10 mg of this compound.

-

Add the chosen solvent dropwise, vortexing or shaking vigorously after each addition.

-

Observe the mixture for the dissolution of the solid.

-

Categorize the solubility as:

-

Very Soluble: Dissolves in less than 1 mL of solvent.

-

Soluble: Dissolves in 1-5 mL of solvent.

-

Slightly Soluble: Dissolves partially in 5-10 mL of solvent.

-

Insoluble: Does not visibly dissolve in more than 10 mL of solvent.

-

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination: The Equilibrium Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent.

Protocol:

-

Prepare a series of vials for each solvent to be tested.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

-

Add a known volume of the selected solvent to each vial.

-

Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) to equilibrate for a set period (e.g., 24-48 hours). This allows the system to reach equilibrium.

-

After equilibration, carefully remove the vials and allow any undissolved solid to settle.

-

Withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.

-

Dilute the withdrawn aliquot with a suitable solvent to a concentration that is within the linear range of a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Quantify the concentration of this compound in the diluted sample using the chosen analytical method.

-

Calculate the original solubility in the solvent, taking into account the dilution factor.

Caption: Workflow for quantitative solubility determination.

Illustrative Solubility Data for this compound

The following table presents hypothetical solubility data for this compound in a range of common organic solvents at 25 °C. This data is for illustrative purposes to demonstrate how results from the experimental protocols described above would be presented. Actual experimental values should be determined using the methodologies outlined.

| Solvent | Solvent Polarity Index | Predicted Solubility Category | Illustrative Quantitative Solubility ( g/100 mL) |

| Hexane | 0.1 | Low | < 0.1 |

| Toluene | 2.4 | Moderate | 5-10 |

| Dichloromethane | 3.1 | High | > 20 |

| Ethyl Acetate | 4.4 | High | 15-20 |

| Acetone | 5.1 | High | > 20 |

| Ethanol | 5.2 | Moderate | 2-5 |

| Methanol | 6.6 | Low | < 1 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | > 20 |

| Water | 10.2 | Insoluble | < 0.01 |

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic.

-

Solvent Polarity: As discussed, the polarity of the solvent is a key determinant of solubility.

-

Purity of the Compound: Impurities can affect the crystal lattice energy of the solid and may increase or decrease the observed solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities.

Conclusion

References

An In-Depth Technical Guide to the Crystal Structure of 2-Methyl-5-phenylbenzoxazole: Current Perspectives and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-phenylbenzoxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While a definitive, publicly available crystal structure of this compound remains to be elucidated, this document outlines the established synthetic routes, spectroscopic characterization, and potential therapeutic applications of this molecule. Furthermore, it details the standardized experimental workflow for determining the crystal structure of such a compound, offering a foundational methodology for researchers aiming to bridge this knowledge gap.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a class of bicyclic heterocyclic compounds containing a benzene ring fused to an oxazole ring. This structural motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The aromatic nature of the benzoxazole system provides a rigid framework that can be readily functionalized, allowing for the fine-tuning of its physicochemical and pharmacological properties.

The diverse therapeutic potential of benzoxazole derivatives includes their use as:

-

Antimicrobial agents

-

Anticancer agents

-

Anti-inflammatory drugs

-

Antiviral compounds

Beyond their medicinal applications, the unique photophysical properties of benzoxazoles make them valuable in materials science, particularly in the development of fluorescent probes and organic light-emitting diodes (OLEDs).[2]

Synthesis and Spectroscopic Characterization of this compound

Molecular Formula: C₁₄H₁₁NO Molecular Weight: 209.24 g/mol CAS Number: 61931-68-8[3]

Synthetic Pathway

The synthesis of 2-substituted benzoxazoles is typically achieved through the condensation reaction of an o-aminophenol with a carboxylic acid or its derivative. For this compound, a common synthetic route involves the reaction of 4-phenyl-2-aminophenol with acetic anhydride or a related acetylating agent.

A generalized synthetic workflow is depicted below:

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 4-phenyl-2-aminophenol in a suitable solvent (e.g., glacial acetic acid or a high-boiling point aprotic solvent), add an equimolar amount of acetic anhydride.

-

Catalysis: The reaction can be facilitated by the addition of a catalytic amount of a strong acid (e.g., polyphosphoric acid) or a base.

-

Reaction Conditions: The mixture is typically heated under reflux for several hours to ensure the completion of both the acylation and the subsequent intramolecular cyclization.

-

Work-up and Purification: Upon cooling, the reaction mixture is neutralized, and the crude product is precipitated. The solid is then collected by filtration, washed, and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule, such as the C=N and C-O-C bonds of the benzoxazole ring.

The Quest for the Crystal Structure: A Methodological Guide

As of the latest literature review, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases such as the Cambridge Crystallographic Data Centre (CCDC).[4][5] The determination of the crystal structure is a critical step in understanding the molecule's three-dimensional arrangement, intermolecular interactions, and solid-state packing, which are all crucial for rational drug design and materials engineering.

Experimental Workflow for Single-Crystal X-ray Diffraction

The following protocol outlines the standard procedure for determining the crystal structure of a small organic molecule like this compound.

Caption: Standard workflow for crystal structure determination.

Step-by-Step Methodology:

-

High-Purity Sample Preparation: The synthesized this compound must be of high purity (>98%) to facilitate the growth of well-ordered single crystals.

-

Single Crystal Growth: This is often the most challenging step. Common techniques include:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

-

-

X-ray Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the molecule, which is subsequently refined to best fit the experimental data.

-

Data Validation and Deposition: The final crystal structure is validated for its geometric and crystallographic integrity. The data is then typically deposited in a public database like the CCDC to make it accessible to the scientific community.

Anticipated Structural Features

Based on the known structures of similar benzoxazole derivatives, the crystal structure of this compound is expected to exhibit:

-

A planar benzoxazole ring system.

-

A specific torsion angle between the benzoxazole ring and the phenyl substituent, which will be influenced by crystal packing forces.

-

Intermolecular interactions, such as π-π stacking between the aromatic rings and C-H···π interactions, which will govern the overall crystal packing.

Applications in Drug Development and Materials Science

This compound serves as a versatile building block in the development of more complex molecules with tailored properties.

Medicinal Chemistry

The this compound scaffold can be further functionalized to explore a range of therapeutic targets. For instance, it can be used in the preparation of more complex benzoxazolium salts. The phenyl group at the 5-position offers a site for introducing various substituents to modulate the molecule's biological activity, solubility, and pharmacokinetic profile. Research into related 2-phenylbenzoxazole derivatives has shown potential for activities such as tyrosinase inhibition, which is relevant for skin-lightening agents.[6]

Materials Science

The inherent fluorescence of the 2-phenylbenzoxazole core makes it a promising candidate for various optical applications.[2] These include:

-

Fluorescent Dyes: For use in biological imaging and as tracers in various assays.[2]

-

Organic Light-Emitting Diodes (OLEDs): As an emissive or host material in the fabrication of OLED devices for displays and lighting.[2]

Conclusion and Future Directions

While the precise crystal structure of this compound is yet to be reported, the established synthetic methodologies and the known biological and photophysical properties of related compounds underscore its importance as a valuable scaffold in both medicinal chemistry and materials science. The elucidation of its single-crystal structure would provide invaluable insights into its solid-state properties and pave the way for the rational design of novel derivatives with enhanced therapeutic efficacy or material performance. This guide serves as a foundational resource for researchers embarking on the synthesis, characterization, and structural determination of this promising molecule.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. chemimpex.com [chemimpex.com]

- 3. weylchem.com [weylchem.com]

- 4. Search - Access Structures [ccdc.cam.ac.uk]

- 5. Search Results - Access Structures [ccdc.cam.ac.uk]

- 6. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

Photophysical properties of 2-Methyl-5-phenylbenzoxazole

An In-depth Technical Guide to the Photophysical Properties of 2-Methyl-5-phenylbenzoxazole

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 2-phenylbenzoxazole (PBO) scaffold is a cornerstone in the design of high-performance fluorophores, prized for its exceptional photostability and robust fluorescence.[1][2] This guide provides a detailed examination of the photophysical characteristics of a key derivative, this compound. We delve into the synthesis, electronic absorption, and fluorescence properties of this molecule, offering both theoretical grounding and practical, field-proven experimental protocols. This document is structured to serve as a comprehensive resource for researchers employing benzoxazole-based fluorophores in applications ranging from materials science to biological imaging and sensing.

Benzoxazole derivatives belong to a class of heterocyclic compounds widely recognized for their significant biological activities and compelling photoluminescent properties.[3][4] The rigid, planar structure of the fused ring system, combined with an extensive π-conjugated electron system, provides the foundation for their strong fluorescence and high environmental sensitivity. The 2-phenylbenzoxazole fragment is a particularly common building block for near-UV and blue-emitting dyes used in scintillators, optical brighteners, and increasingly, as molecular probes and components in organic light-emitting diodes (OLEDs).[2][5] Their high photo- and thermal stability make them reliable emitters, capable of maintaining strong fluorescence even in the solid state.[1][6]

The specific compound of interest, this compound, combines these core attributes with specific substitutions that modulate its electronic and, therefore, its photophysical properties. Understanding these properties is critical for its effective application.

References

- 1. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. biori.periodikos.com.br [biori.periodikos.com.br]

- 5. ckthakurcollege.net [ckthakurcollege.net]

- 6. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Benzoxazole Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Abstract

The benzoxazole scaffold, a bicyclic aromatic heterocycle, represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] This in-depth technical guide provides a comprehensive overview of the discovery and historical development of benzoxazole chemistry, tracing its origins from foundational 19th-century heterocyclic chemistry to its current prominent status. We will delve into the evolution of synthetic methodologies, from classical condensation reactions to modern catalytic strategies, providing detailed, field-proven experimental protocols. The narrative will emphasize the causality behind experimental choices, offering insights into the practical application of these methods. Furthermore, this guide will explore the biological significance of benzoxazole derivatives, particularly in anticancer and antimicrobial research, and discuss the signaling pathways they modulate. All quantitative data is summarized in structured tables for clarity, and key experimental workflows are illustrated with diagrams to facilitate understanding.

Historical Perspective: The Dawn of a Privileged Scaffold

The journey of benzoxazole is deeply intertwined with the broader history of heterocyclic chemistry, which began its rapid development in the mid-19th century.[4][5] While a singular "discovery" of the benzoxazole ring is not attributed to one individual, the foundational groundwork was laid by pioneers in the field. The work of Albert Ladenburg in the 1870s on the synthesis of related heterocyclic systems, such as benzimidazoles, was instrumental in establishing the fundamental principles that would lead to the synthesis of benzoxazoles.[5]

The first synthesis of a benzoxazole compound likely occurred in the late 19th or early 20th century, as an adaptation of the Phillips-Ladenburg synthesis. This classical method involves the condensation of an ortho-aminophenol with a carboxylic acid or its derivative at elevated temperatures, often facilitated by a dehydrating agent like polyphosphoric acid (PPA).[5] This fundamental reaction remains a cornerstone of benzoxazole synthesis and has been adapted and refined over the past century.

The Evolving Toolkit: Synthetic Methodologies for the Benzoxazole Core

The synthesis of the benzoxazole moiety has seen a remarkable evolution, driven by the relentless pursuit of efficiency, milder reaction conditions, and greater functional group tolerance. The majority of synthetic approaches utilize o-aminophenol as a key starting material.[4][6][7]

Classical Condensation Strategies

The earliest and most direct methods for constructing the benzoxazole ring involve the condensation of o-aminophenols with various carbonyl-containing compounds. These methods, while robust, often require harsh reaction conditions.

-

Condensation with Carboxylic Acids and Derivatives: This is a widely employed method where o-aminophenol is reacted with a carboxylic acid, acid chloride, or ester. The reaction is typically carried out at high temperatures, often in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or methanesulfonic acid.[8]

-

Condensation with Aldehydes: The reaction of o-aminophenols with aldehydes, followed by oxidative cyclization, provides a versatile route to 2-substituted benzoxazoles.[6] A variety of oxidizing agents can be employed for the cyclization step.

-

Reaction with Cyanogen Bromide: Treatment of o-aminophenols with cyanogen bromide (CNBr) offers a direct route to 2-aminobenzoxazoles, which are valuable intermediates for further functionalization.[6]

Modern Catalytic and Greener Approaches

The advent of modern organic synthesis has introduced a plethora of milder and more efficient methods for benzoxazole synthesis, many of which rely on metal catalysis or green chemistry principles.

-

Metal-Catalyzed Cyclizations: Copper-catalyzed intramolecular cyclization of o-haloanilides has emerged as a powerful strategy.[9] This method offers an alternative to the use of o-aminophenol precursors. Copper(II) oxide nanoparticles have also been utilized as a heterogeneous catalyst for the synthesis of benzoxazoles from o-bromoaryl derivatives.[9]

-

Green Synthesis: In an effort to develop more environmentally benign protocols, researchers have explored the use of reusable catalysts and aqueous reaction media. For instance, samarium triflate has been used as a reusable acid catalyst for the condensation of o-aminophenols and aldehydes in water.[7][9]

-

Ionic Liquid-Mediated Synthesis: Brønsted acidic ionic liquids have been shown to be efficient, heterogeneous catalysts for the synthesis of benzoxazoles under solvent-free conditions.[10] This approach offers advantages in terms of catalyst recyclability and reduced solvent waste.[10]

Experimental Protocols: A Practical Guide

To provide actionable insights for the practicing chemist, this section details step-by-step methodologies for key benzoxazole syntheses.

Protocol 1: Classical Synthesis of 2-Phenylbenzoxazole via PPA-Mediated Condensation

This protocol describes a traditional method for the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzoic acid.

Step-by-Step Methodology:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (1.0 eq) and benzoic acid (1.1 eq).

-

Carefully add polyphosphoric acid (PPA) (10 times the weight of 2-aminophenol) to the flask.

-

Heat the reaction mixture to 150°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 2-phenylbenzoxazole.

Protocol 2: Green Synthesis of 2-Arylbenzoxazoles using a Reusable Catalyst

This protocol exemplifies a more modern, environmentally conscious approach.

Step-by-Step Methodology:

-

In a round-bottom flask, suspend 2-aminophenol (1.0 eq), an aromatic aldehyde (1.0 eq), and a catalytic amount of samarium triflate (10 mol%) in water.

-

Reflux the reaction mixture for the time specified for the particular aldehyde (typically 2-4 hours), monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary

The choice of synthetic method often depends on factors such as desired yield, reaction time, and substrate scope. The following table summarizes typical quantitative data for various benzoxazole synthesis methods.

| Method | Starting Materials | Catalyst/Reagent | Conditions | Yield (%) | Reference |

| Phillips-Ladenburg | o-aminophenol, Carboxylic Acid | PPA | 150-220°C | 60-85 | [5] |

| Aldehyde Condensation | o-aminophenol, Aldehyde | Pb(OAc)₄ | Reflux | 70-90 | [6] |

| CNBr Cyclization | o-aminophenol | CNBr | Room Temp | 75-95 | [6] |

| Cu-Catalyzed Cyclization | o-haloanilide | CuI, 1,10-phenanthroline | 110°C | 80-95 | [9] |

| Ionic Liquid Catalysis | o-aminophenol, Aldehyde | BAIL gel | 130°C, solvent-free | 85-98 | [10] |

Visualizing the Synthesis: Workflow Diagrams

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

Caption: Workflow for the classical synthesis of 2-phenylbenzoxazole.

Caption: Workflow for the green synthesis of 2-arylbenzoxazoles.

Biological Significance and Drug Development

Benzoxazole derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][4][11] Their planar, electron-rich structure allows for effective interaction with various biological macromolecules.[5][7]

A notable area of research is the development of benzoxazole-containing compounds as anticancer agents.[1] One key mechanism of action is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, which is the formation of new blood vessels essential for tumor growth.[1] By blocking the VEGFR-2 signaling pathway, these compounds can effectively starve tumors of their blood supply.

In the realm of infectious diseases, benzoxazole derivatives have demonstrated potent activity against a variety of pathogens.[11] Their mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The development of novel benzoxazole-based antibiotics is a promising strategy to combat the growing threat of multidrug-resistant bacteria.[11]

Furthermore, 2-substituted benzoxazole carboxamides have been identified as potent antagonists of the 5-HT3 receptor, suggesting their potential utility in treating conditions like irritable bowel syndrome.[12]

Caption: Diverse biological activities of the benzoxazole scaffold.

Conclusion and Future Outlook

From its roots in 19th-century organic chemistry, the benzoxazole scaffold has blossomed into a cornerstone of modern medicinal chemistry. The continuous evolution of synthetic methodologies has made this privileged core readily accessible, enabling the exploration of its vast chemical space. The diverse and potent biological activities exhibited by benzoxazole derivatives ensure that they will remain a focal point of drug discovery and development efforts for the foreseeable future. Future research will likely focus on the development of even more efficient and sustainable synthetic routes, as well as the design of novel benzoxazole-based therapeutics with enhanced potency and selectivity.

References

- 1. benchchem.com [benchchem.com]

- 2. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. benchchem.com [benchchem.com]

- 6. ijpbs.com [ijpbs.com]

- 7. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]

- 8. bsu.edu.eg [bsu.edu.eg]

- 9. Benzoxazole synthesis [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-Methyl-5-phenylbenzoxazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 2-Methyl-5-phenylbenzoxazole (CAS No. 61931-68-8). As a Senior Application Scientist, the following information synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this versatile compound in a laboratory setting.

Compound Profile and Significance

This compound is a fluorescent compound with a heterocyclic benzoxazole core. Its unique photophysical properties have led to its use in various applications, including as a fluorescent dye in biological imaging, a component in organic light-emitting diodes (OLEDs), and as a stabilizer in polymer formulations.[1] Furthermore, it serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility in drug development is underscored by the broader class of benzoxazole derivatives, which exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a compound is the foundation of its safe handling.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁NO | |

| Molecular Weight | 209.24 g/mol | |

| Appearance | White to light yellow or light orange crystalline powder | [1] |

| Melting Point | 60-66 °C | [1] |

| Boiling Point | 158 °C at 2 mmHg | [1] |

| Solubility | Insoluble in water. | [3] |

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. A comprehensive risk assessment should be conducted before its use, considering the nature of the planned experiment and the quantities involved.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[3][4]

-

Skin Irritation (Category 2): Causes skin irritation.[4]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

The signal word for this compound is "Danger" .

Toxicological Profile

While specific toxicological studies on this compound are not extensively available in the public domain, the hazard classifications indicate a significant potential for adverse health effects upon exposure. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.

The benzoxazole moiety is a "privileged scaffold" in medicinal chemistry, meaning it can interact with a variety of biological targets.[5] This bioactivity, while beneficial for drug development, also necessitates careful handling to avoid unintended physiological effects.

Reactivity and Stability

This compound is generally stable under recommended storage conditions. However, the benzoxazole ring system is susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the cleavage of the oxazole ring.[6] This reaction yields 2-acetamidophenol derivatives, which can further hydrolyze to 2-aminophenol and acetic acid, especially at elevated temperatures.[6] This inherent reactivity underscores the importance of protecting the compound from moisture and incompatible materials.

Caption: Hydrolysis pathway of this compound.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

-

Hand Protection: Wear impervious gloves (e.g., nitrile) at all times. Change gloves immediately if they become contaminated.

-

Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should also be worn.

-

Skin and Body Protection: A lab coat should be worn and buttoned. For larger quantities or procedures with a high risk of dust generation, consider additional protective clothing.

-

Respiratory Protection: If working with the powder outside of a certified chemical fume hood or glove box, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.

Caption: Recommended PPE for handling this compound.

Engineering Controls

Whenever possible, engineering controls should be the primary method of exposure control.

-

Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a glove box to minimize the risk of inhalation.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.

Storage

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

-

Container: Keep the container tightly closed to prevent the ingress of moisture.

-

Location: Store in a cool, dry, and well-ventilated area.[3][4] The compound should be stored locked up, accessible only to authorized personnel.[4]

-

Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.

Experimental Protocols: A Step-by-Step Approach to Safe Use

The following is a generalized protocol for handling this compound in a laboratory setting. This should be adapted to the specific requirements of your experiment.

Weighing and Dispensing

-

Preparation: Don the appropriate PPE as outlined in section 3.1. Ensure the chemical fume hood is functioning correctly.

-

Containment: Place a weigh boat on a tared analytical balance inside the fume hood.

-

Dispensing: Carefully dispense the required amount of this compound powder into the weigh boat, avoiding the generation of dust. Use a spatula and handle the container with care.

-

Closure: Immediately and securely close the main container.

-

Cleanup: Clean any minor spills within the fume hood using a damp cloth or paper towel, ensuring the cleaning materials are disposed of as hazardous waste.

Solution Preparation

-

Solvent Selection: Choose an appropriate anhydrous solvent.

-

Dissolution: In the fume hood, add the weighed powder to the solvent in a suitable flask.

-

Mixing: Gently swirl or stir the mixture until the solid is fully dissolved. Avoid vigorous shaking that could generate aerosols.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

| Exposure Route | First Aid Measures |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention. |

Spill Response

-

Small Spills: For small spills of the powder, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. Clean the area with a damp cloth.

-

Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.

Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Conclusion

This compound is a valuable compound with significant potential in various scientific fields. Its safe use is contingent upon a thorough understanding of its hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can minimize risks and harness the full potential of this important chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 61931-68-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. This compound | 61931-68-8 | TCI AMERICA [tcichemicals.com]

- 5. 5-Methyl-2-phenylbenzoxazole | 7420-86-2 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2-Methyl-5-phenylbenzoxazole as a Fluorescent Probe for Bioimaging

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the utilization of 2-Methyl-5-phenylbenzoxazole as a fluorescent probe for bioimaging applications. This document details the synthesis, photophysical properties, and step-by-step protocols for live-cell imaging and cytotoxicity assessment. The information herein is synthesized from established scientific literature and provides a robust framework for researchers to explore the potential of this versatile fluorophore.

Introduction: The Promise of the Benzoxazole Scaffold in Bioimaging

The benzoxazole core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties.[1] Derivatives of 2-phenylbenzoxazole are known for their robust fluorescence, often exhibiting high quantum yields and excellent photo- and thermal stability.[2][3] These characteristics make them attractive candidates for the development of novel fluorescent probes for bioimaging.

This compound, a member of this family, presents as a promising candidate for a fluorescent probe. Its relatively small size and hydrophobic nature suggest good cell permeability, a critical attribute for live-cell imaging. While specific bioimaging applications of this compound are not extensively documented, its structural similarity to other fluorescent benzoxazole derivatives allows for the extrapolation of its potential utility in visualizing cellular structures and processes.[4] This guide provides the necessary protocols to explore its application as a fluorescent probe in a research setting.

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of a fluorescent probe is fundamental to its effective application. Key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 61931-68-8 | [5][6] |

| Molecular Formula | C₁₄H₁₁NO | [5][6] |

| Molecular Weight | 209.24 g/mol | [5][6] |

| Appearance | White to light yellow crystalline powder | [6] |

| Melting Point | 60-64 °C | [5] |

| Purity | ≥97% | [5] |

Synthesis of this compound

The synthesis of 2-phenylbenzoxazole derivatives is well-established in the chemical literature. A common and efficient method involves the condensation of a 2-aminophenol derivative with a benzaldehyde derivative.[7] A representative protocol for the synthesis of this compound is outlined below.

Protocol 1: Synthesis via Condensation Reaction

This protocol describes a one-pot synthesis from 4-amino-3-hydroxybiphenyl and acetic anhydride.

Materials:

-

4-amino-3-hydroxybiphenyl

-

Acetic anhydride

-

Pyridine (as catalyst)

-

Toluene (as solvent)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 4-amino-3-hydroxybiphenyl in toluene.

-

Add 1.2 equivalents of acetic anhydride to the solution.

-

Add a catalytic amount of pyridine to the reaction mixture.

-

Reflux the mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the toluene under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Photophysical Properties (Representative)

| Parameter | Estimated Value | Notes |

| Excitation Max (λex) | ~330 - 350 nm | In non-polar solvents. A bathochromic (red) shift may be observed in more polar solvents. |

| Emission Max (λem) | ~360 - 400 nm | In non-polar solvents. A significant red shift is expected in polar, protic solvents due to solvatochromic effects.[9][10] |

| Stokes Shift | ~30 - 50 nm | The difference between the excitation and emission maxima. |

| Quantum Yield (Φ) | 0.2 - 0.6 | Highly dependent on the solvent environment. Generally, benzoxazoles exhibit good quantum yields.[3][8] |

| Solvatochromism | Pronounced | The fluorescence of benzoxazole derivatives is often sensitive to solvent polarity.[9] |

Application 1: Live-Cell Imaging

The following is a general protocol for staining live cells with this compound. This protocol should be optimized for the specific cell line and experimental conditions.

Protocol 2: Live-Cell Staining

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Complete cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS), pH 7.4

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

-

Cells cultured on glass-bottom dishes or chamber slides

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel)

Procedure:

-

Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

-

Cell Seeding: Seed cells on glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.

-

Prepare Staining Solution: On the day of the experiment, dilute the 10 mM stock solution in pre-warmed complete cell culture medium to a final working concentration. A starting concentration range of 1-10 µM is recommended. It is critical to first determine the cytotoxicity of the compound to select a non-toxic working concentration (see Protocol 3).

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

-

Wash and Image:

-

Remove the staining solution.

-

Wash the cells twice with pre-warmed live-cell imaging medium.

-

Add fresh, pre-warmed live-cell imaging medium to the cells.

-

Image the cells immediately using a fluorescence microscope. Use an excitation wavelength around 340-360 nm and collect the emission between 380-450 nm. These settings should be optimized based on the microscope's capabilities and the experimentally determined spectral properties of the probe.

-

Application 2: Cytotoxicity Assessment

Prior to any bioimaging experiment, it is imperative to assess the cytotoxicity of the fluorescent probe to ensure that the observed cellular processes are not artifacts of toxicity. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and, by inference, cell viability.

Protocol 3: MTT Cytotoxicity Assay

Materials:

-

This compound

-

DMSO, anhydrous

-

Complete cell culture medium

-

Cells of interest (e.g., HeLa)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., 0.01 M HCl in isopropanol, or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM. Also include a vehicle control (DMSO at the highest concentration used for dilution) and an untreated control.

-

Remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Formazan Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

-

Live-Cell Imaging: The fluorescence images will reveal the subcellular localization of this compound. Based on its hydrophobic nature, it may preferentially accumulate in lipid-rich structures such as the endoplasmic reticulum, Golgi apparatus, or lipid droplets. Co-localization studies with organelle-specific dyes would be necessary for definitive identification.

-

Cytotoxicity Assay: The absorbance values from the MTT assay are proportional to the number of viable cells. The results can be used to calculate the percentage of cell viability for each concentration of the compound compared to the untreated control. An IC₅₀ value (the concentration at which 50% of cell viability is inhibited) can be determined by plotting the percentage of viability against the compound concentration. This will inform the selection of a non-toxic concentration for subsequent live-cell imaging experiments.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or weak fluorescence signal | - Incorrect filter set- Concentration of the probe is too low- Photobleaching | - Ensure the filter set matches the estimated excitation and emission spectra.- Increase the probe concentration or incubation time.- Reduce the exposure time and excitation light intensity. |

| High background fluorescence | - Incomplete washing- Probe precipitation | - Increase the number and duration of wash steps.- Ensure the probe is fully dissolved in the working solution. Filter the staining solution if necessary. |

| Cell death or morphological changes | - Probe concentration is too high (cytotoxicity) | - Perform a thorough cytotoxicity assessment (Protocol 3) and use a lower, non-toxic concentration of the probe. |

| Probe precipitates in aqueous medium | - Low aqueous solubility | - Prepare the final staining solution just before use.- Ensure the final DMSO concentration is low (typically <0.5%).- Consider using a solubilizing agent like Pluronic F-127. |

References

- 1. mdpi.com [mdpi.com]

- 2. 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 3. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ias.ac.in [ias.ac.in]

- 6. 2-甲基-5-苯基苯并噁唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. ckthakurcollege.net [ckthakurcollege.net]

- 8. researchgate.net [researchgate.net]

- 9. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solvatochromic and fluorescence behavior of sulfisoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 2-Methyl-5-phenylbenzoxazole as a Fluorescent pH Sensor

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Methyl-5-phenylbenzoxazole as a fluorescent pH sensor. This document outlines the fundamental principles, experimental protocols, and data analysis techniques to accurately measure pH in various aqueous environments.

Introduction: The Principle of Fluorescent pH Sensing